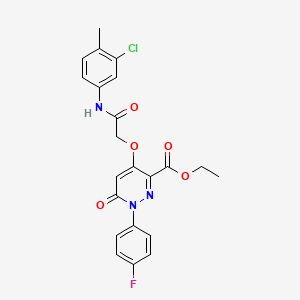

Ethyl 4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClFN3O5/c1-3-31-22(30)21-18(11-20(29)27(26-21)16-8-5-14(24)6-9-16)32-12-19(28)25-15-7-4-13(2)17(23)10-15/h4-11H,3,12H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYQWXDDJIHWEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)C)Cl)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClFN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C27H23ClN2O4

- Molecular Weight : 474.9 g/mol

- CAS Number : 1114871-02-1

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the chloro and fluoro substituents suggests enhanced binding affinity and selectivity towards specific targets.

Biological Activity Overview

Recent studies have highlighted several key areas regarding the biological activity of this compound:

Anticancer Properties

- Inhibition of Cell Proliferation : Preliminary data indicate that the compound significantly inhibits the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated a reduction in cell viability in breast and lung cancer cells.

- Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspase pathways, as evidenced by increased caspase activity in treated cells.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The mechanism involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Study 1: Anticancer Efficacy

A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with this compound resulted in:

- Cell Viability Reduction : 70% at a concentration of 10 µM after 48 hours.

- Apoptotic Induction : Flow cytometry analysis revealed an increase in early apoptotic cells.

Study 2: Antimicrobial Testing

In an antimicrobial assay against Staphylococcus aureus, the compound exhibited:

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL.

This suggests potential for development as an antimicrobial agent.

Data Summary Table

| Biological Activity | Cell Line/Organism | Effect | Concentration |

|---|---|---|---|

| Anticancer | MCF-7 | 70% Viability Reduction | 10 µM |

| Anticancer | A549 | Apoptosis Induction | - |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | - |

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It exhibits significant antiproliferative effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, which is crucial for limiting tumor growth.

In Vitro Studies

In vitro studies have demonstrated that derivatives similar to this compound exhibit IC50 values comparable to established chemotherapeutic agents, such as 5-Fluorouracil (5-FU). For instance, one derivative showed an IC50 value of 18.53 µM against HeLa cells, indicating strong antiproliferative activity.

Structural Activity Relationship (SAR)

The structural modifications significantly affect biological activity. Variations in substituents on the phenyl rings correlate with changes in potency against different cancer types.

Biological Assays

Compounds structurally related to this compound consistently show promising results against various cancer cell lines, including breast and colon cancer models.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound displayed significant cytotoxicity against breast cancer cells. The study involved treating MCF-7 cells with varying concentrations of the compound, leading to a dose-dependent decrease in cell viability.

Case Study 2: Mechanistic Insights

Another research article investigated the molecular mechanisms underlying the anticancer effects. It reported that treatment with the compound led to increased levels of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach. A key step involves Michael addition of ethyl acetoacetate to chalcone derivatives, followed by cyclization and functionalization. For example, similar dihydropyridazine derivatives are synthesized by refluxing chalcone precursors with ethyl acetoacetate in absolute ethanol under alkaline conditions (10% NaOH) for 8–12 hours . Optimization can include:

- Temperature control : Maintaining reflux conditions (70–80°C) to ensure complete enolate formation.

- Solvent selection : Using anhydrous ethanol to minimize side reactions.

- Catalyst screening : Testing alternative bases (e.g., KOH or piperidine) to improve yield .

Q. Which analytical techniques are most effective for characterizing structural and purity aspects of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves conformational details (e.g., cyclohexene ring puckering, dihedral angles between aryl groups) and identifies disorder in crystal lattices .

- NMR spectroscopy : Focus on and signals for the dihydropyridazine core (e.g., carbonyl carbons at ~160–170 ppm) and substituent protons (e.g., fluorophenyl aromatic protons at ~7.0–7.5 ppm).

- HPLC-MS : Quantifies purity and detects byproducts using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can conformational disorder in X-ray crystallographic data be resolved for this compound?

- Methodological Answer :

- Disorder modeling : Use software like SHELXL to refine split positions for disordered groups (e.g., ethyl or aryl substituents) with occupancy ratios derived from electron density maps. For example, reports modeling disorder in cyclohexene rings with 68.4:31.6 occupancy .

- Validation : Cross-check refined models against Fo-Fc maps and apply restraints to bond lengths/angles to prevent overfitting .

Q. What strategies address discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to identify torsional mismatches.

- Solvent effects : Simulate NMR chemical shifts using implicit solvent models (e.g., PCM) to account for solvent-induced shifts.

- Dynamic effects : Consider temperature-dependent conformational averaging in NMR simulations using MD trajectories .

Q. How can Design of Experiments (DoE) optimize reaction yield and purity?

- Methodological Answer :

- Factor screening : Test variables (e.g., solvent polarity, base concentration, reaction time) via a Plackett-Burman design to identify critical factors.

- Response surface methodology : Use a central composite design to model non-linear relationships between variables (e.g., temperature vs. yield).

- Case study : demonstrates DoE for flow-chemistry optimization, achieving >90% yield by tuning residence time and reagent stoichiometry .

Data Contradiction Analysis

Q. How should researchers resolve conflicting crystallographic data on substituent orientations in similar derivatives?

- Methodological Answer :

- Comparative analysis : Overlay crystal structures of analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to assess steric/electronic influences on substituent dihedral angles .

- Energy calculations : Compute rotational barriers for aryl groups using QM methods to determine if observed conformers are energetically favored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.